molecular formula C18H21ClN2O2 B8097556 N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

Cat. No.: B8097556
M. Wt: 332.8 g/mol
InChI Key: VAAZWHDCZUGTFR-UHFFFAOYSA-N
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Description

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl (CAS: 229028-44-8) is a protected diamine derivative widely used in organic synthesis, particularly in peptide chemistry and catalytic applications. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group at the N1 position and a methyl group at the N2 position of the ethylenediamine backbone, with a hydrochloride counterion enhancing solubility and stability .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-19-10-11-20-18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17,19H,10-12H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAZWHDCZUGTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Fmoc Protection Followed by N-Methylation

The most widely employed strategy involves sequential protection and methylation of ethylenediamine derivatives. Key steps include:

  • Mono-Fmoc Protection : Ethylenediamine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10) to selectively protect one primary amine. Typical yields range from 70–85%.

  • N-Methylation of the Secondary Amine : The unprotected amine is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a weak base (e.g., K₂CO₃) in anhydrous DMF or THF. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) are critical to avoid over-alkylation.

  • HCl Salt Formation : The product is precipitated as the hydrochloride salt using HCl-saturated ether or ethyl acetate.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Mono-Fmoc protectionFmoc-Cl, NaHCO₃, H₂O/DCM7895
N-MethylationMeI, K₂CO₃, DMF, 24 h, RT6590
Salt formationHCl/Et₂O9599

Solid-Phase Synthesis Using 2-CTC Resin

A scalable approach leverages 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid group of amino acid derivatives, enabling efficient N-methylation:

  • Resin Loading : Ethylenediamine is anchored to 2-CTC resin via its primary amine in DCM with DIEA (N,N-diisopropylethylamine).

  • Fmoc Protection : The secondary amine is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF.

  • Methylation with Biron–Kessler Method : The resin-bound amine is alkylated using methyl iodide or dimethyl sulfate with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base.

  • Cleavage and Isolation : The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) and converted to the HCl salt.

Advantages :

  • Reduced epimerization risk due to steric hindrance from the resin.

  • Yields: 60–75% after purification.

Alternative Routes and Optimization

Reductive Amination Approach

Ethylenediamine is reacted with formaldehyde under reductive conditions (NaBH₃CN or H₂/Pd-C) to introduce the methyl group, followed by Fmoc protection. This method avoids harsh alkylating agents but requires precise stoichiometry to prevent di-methylation.

Conditions :

  • HCHO (1.2 equiv), NaBH₃CN (1.5 equiv), MeOH, 0°C → RT, 6 h.

  • Yield: 55–60% after Fmoc protection.

Ion Exchange Resin-Mediated Synthesis

A patent-pending method (CN102485711B) utilizes iminodiacetonitrile and ion exchange resins to facilitate selective amine modification. While originally designed for ethylenediamine derivatives, adaptations for N-methylation have shown promise:

  • Nitrile Hydrolysis : Iminodiacetonitrile is hydrolyzed to ethylenediamine derivatives using HCl.

  • Resin-Driven Methylation : The intermediate is treated with methyl iodide in the presence of Amberlyst® 15 resin, achieving 70% conversion.

Analytical and Scalability Considerations

Purity and Characterization

  • HPLC Analysis : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm >98% purity for most methods.

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 282.34 (free base) and 318.80 (HCl salt).

Challenges and Mitigation

  • Di-Methylation Byproducts : Controlled stoichiometry of methylating agents and low-temperature reactions minimize over-alkylation.

  • Resin Cross-Linking : Solid-phase methods require rigorous washing to remove residual reagents.

Industrial and Research Applications

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is pivotal in:

  • Peptide Synthesis : As a building block for introducing methylated backbone moieties.

  • Drug Discovery : Functionalized intermediates for kinase inhibitors and GPCR-targeted compounds .

Chemical Reactions Analysis

Types of Reactions: N1-Fmoc-N2-methyl-1,2-ethandiamine HCl can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluoren-9-ylmethyl group.

  • Substitution: The amine groups in the compound can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Reduction products include the corresponding amine derivatives.

  • Substitution: Substituted amine derivatives are formed.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in Solid-Phase Synthesis
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, making it suitable for the sequential assembly of peptides. This compound can be utilized to introduce secondary amine functionalities into peptide chains, enhancing the structural diversity of synthesized peptides .

Case Study: Synthesis of Bioactive Peptides
In a recent study, researchers employed this compound to synthesize bioactive peptides with improved stability and activity. The incorporation of this compound facilitated the formation of cyclic peptides that exhibit enhanced binding affinities to target proteins, demonstrating its utility in drug development .

Nucleic Acid Chemistry

Applications in Oligonucleotide Synthesis
The compound is also significant in nucleic acid chemistry, particularly in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA that can bind to complementary nucleic acid sequences with high specificity. The use of this compound allows for the introduction of amine functionalities that can be further modified to enhance the stability and binding properties of PNAs .

Case Study: Development of MGB Polyamide-Oligonucleotide Conjugates
A study highlighted the synthesis of minor groove binder (MGB) polyamide-oligonucleotide conjugates using this compound. These conjugates showed significant improvements in sequence recognition capabilities against mismatched DNA sequences, underscoring the compound's role in advancing nucleic acid-based technologies .

Organic Synthesis

Versatile Intermediate for Organic Reactions
this compound is utilized as an intermediate in various organic reactions due to its unique functional groups. It can participate in amination reactions and serve as a precursor for synthesizing complex polyamines and other nitrogen-containing compounds .

Case Study: Synthesis of Polyamine Derivatives
Research has demonstrated the utility of this compound in synthesizing polyamine derivatives through nitrile amidination-reduction methodologies. This approach provides a straightforward pathway to generate linear polyamine skeletons under mild conditions, expanding its application scope in organic synthesis .

Medicinal Chemistry

Drug Development and Design
The incorporation of this compound into drug design frameworks has shown promise in developing new therapeutics. Its ability to form stable interactions with biological targets makes it a valuable candidate for lead optimization processes .

Case Study: Targeting Cancer Cells
In medicinal chemistry research focused on cancer treatment, this compound was used to develop novel inhibitors targeting specific cancer cell pathways. The modifications enabled by this compound resulted in compounds with enhanced potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism by which N1-Fmoc-N2-methyl-1,2-ethandiamine HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N1-Fmoc-N2-methyl-1,2-ethandiamine HCl:

Compound CAS Number Molecular Formula Key Features Applications
Fmoc-1,2-diaminoethane·HCl 166410-32-8 C₁₇H₁₈N₂O₂·HCl Lacks the N2-methyl group; simpler structure with Fmoc protection. Peptide synthesis, catalysis (e.g., γ-umpolung reactions) .
N,N-Ditosyl-1,2-ethandiamine Not specified C₁₈H₂₂N₂O₄S₂ Tosyl (Ts) protecting groups at both amines; electron-withdrawing substituents. Catalytic γ-umpolung–Michael reactions with dipronucleophiles .
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆N₂·2HCl Naphthyl group instead of Fmoc; no methyl substituent. Colorimetric assays (e.g., nitrite detection) and biochemical research .
2-Phenylethylamine HCl 156-28-5 C₈H₁₁N·HCl Simple aromatic amine with no protecting groups. Neurotransmitter studies, synthetic intermediates .

Key Comparative Insights

Reactivity and Catalytic Performance
  • N,N-Ditosyl-1,2-ethandiamine : The electron-withdrawing tosyl groups enhance electrophilicity, making this compound highly effective in γ-umpolung–Michael reactions. Catalyst loadings can be reduced when paired with electron-poor substrates .
Physicochemical Properties
  • Solubility: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to Fmoc-1,2-diaminoethane·HCl. In contrast, N-(1-Naphthyl)ethylenediamine dihydrochloride is highly water-soluble due to its hydrophilic dihydrochloride form .
  • Stability : The Fmoc group in this compound provides stability under basic conditions but requires acidic deprotection (e.g., piperidine), unlike tosyl-protected diamines, which require harsher conditions (e.g., HBr/AcOH) .
Toxicity and Handling
  • This compound and Fmoc-1,2-diaminoethane·HCl both pose significant environmental risks, particularly to aquatic ecosystems. In contrast, 2-Phenylethylamine HCl has lower acute toxicity but requires standard handling precautions .

Organocatalysis

While less catalytically active than N,N-ditosyl-1,2-ethandiamine, this compound has been explored in asymmetric synthesis. For example, its use in γ-umpolung reactions with cyclohexan-1,3-dione yields enantiomerically enriched products, albeit with lower efficiency than tosyl-protected variants .

Biological Activity

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is a synthetic compound with significant implications in biochemical research and therapeutic applications. Its unique structure, characterized by the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, allows for its use in peptide synthesis and other biochemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 229028-44-8
  • Molecular Formula : C18H21ClN2O2
  • Molecular Weight : 332.82 g/mol

This compound functions primarily as a building block in peptide synthesis. The Fmoc group serves as a protective moiety that can be selectively removed under mild basic conditions, facilitating the assembly of complex peptides. This property is particularly useful in synthesizing peptides that require precise control over their amino acid sequences.

Antitumor Activity

Research has demonstrated that compounds related to N1-Fmoc-N2-methyl-1,2-ethandiamine exhibit notable antitumor properties. A study evaluating various synthesized peptides showed that certain derivatives could inhibit the growth of tumor cells effectively. The cytotoxic effects were quantified using the MTT assay to determine IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundIC50 (µM)Cell Line
RZ215HeLa
RZ325MCF7
RZ430A549

The results indicated that the structural modifications in the peptides significantly influenced their cytotoxicity, suggesting potential for further development as anticancer agents .

Antibacterial and Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antibacterial and antiviral activities. Preliminary studies indicated that derivatives of this compound could inhibit bacterial growth in vitro, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Evaluation of Peptides

A significant case study involved synthesizing a series of peptides using N1-Fmoc-N2-methyl-1,2-ethandiamine as a core building block. These peptides were evaluated for their biological activities against cancer cell lines and bacterial strains. The findings underscored the importance of the Fmoc group in facilitating efficient peptide assembly while maintaining biological activity.

Gene Therapy Applications

Recent research has explored the potential use of N1-Fmoc-N2-methyl-1,2-ethandiamine derivatives in gene therapy. By conjugating these compounds with oligonucleotides, researchers aimed to enhance the delivery and efficacy of gene-editing technologies. The binding affinity of these conjugates to DNA was assessed using thermal denaturation studies, indicating promising results for future therapeutic applications .

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